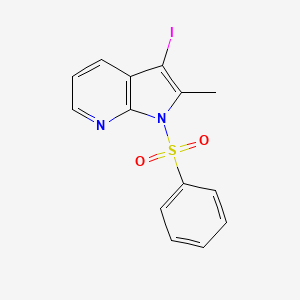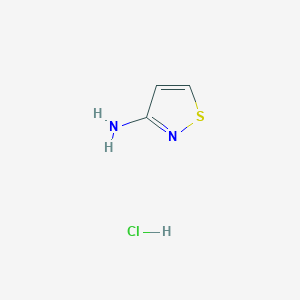![molecular formula C6H14Cl2N2 B1404377 (1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride CAS No. 887470-87-3](/img/structure/B1404377.png)
(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride
Overview
Description
“(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride” is a chemical compound with the molecular formula C7H14N2.2ClH . It is also known as 3-Methyl-3,8-diazabicyclo [3.2.1]octane dihydrochloride .
Synthesis Analysis
The synthesis of similar compounds, such as (1S,5S)-6-Oxa-3,8-diazabicyclo [3.2.1]octanes, has been achieved through a polymer-supported stereoselective process involving tandem iminium ion cyclization/nucleophilic addition reactions . Another approach involves a gold-catalysed cascade reaction .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14N2.2ClH/c1-9-4-6-2-3-7(5-9)8-6;;/h6-8H,2-5H2,1H3;2*1H . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 199.12 .Scientific Research Applications
Chemical Synthesis and Catalysis 1,4-Diazabicyclo[2.2.2]octane (DABCO) has been employed in various chemical synthesis processes. For instance, it acts as an effective reagent for the chlorination of 3-arylsydnones, converting them into their 4-chloro derivatives (Salmanpoor et al., 2008). DABCO also serves as a catalyst in organic synthesis, offering advantages like high reactivity, eco-friendliness, and non-toxicity, making it suitable for various organic transformations (Baghernejad, 2010).
Molecular Structure Analysis Research has been conducted to understand the molecular structure of 1,4-diazabicyclo[3.2.1]octane. This includes studies comparing its structure to that of nortropane, involving methods like X-ray structural analysis and vibrational analysis of infrared spectrum (Britvin et al., 2017).
Materials Science and Supramolecular Chemistry In the field of materials science, 1,4-diazabicyclo[2.2.2]octane hydrochloride has exhibited unique properties such as strong negative thermal expansion and relaxor ferroelectricity. This is due to its supramolecular patterns, which include hydrogen-bonded H2O molecules and Cl− anions forming honeycomb sheets, leading to proton disorder and shortening of hydrogen bonds (Szafrański, 2013).
Pharmaceutical and Biological Applications DABCO-based compounds have also found applications in the pharmaceutical industry. For example, it has been used as a catalyst in the synthesis of biologically active compounds like tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives (Shirini et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(5S)-1,4-diazabicyclo[3.2.1]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-3-8-4-2-7-6(1)5-8;;/h6-7H,1-5H2;2*1H/t6-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBNEKSAJTWOFM-ILKKLZGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNC1C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCN[C@@H]1C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B1404294.png)
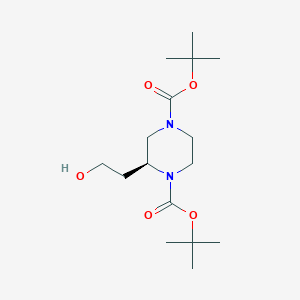
![6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B1404298.png)


![1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone](/img/structure/B1404304.png)
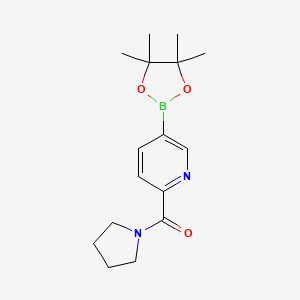
![(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1404308.png)
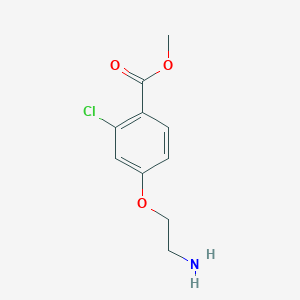
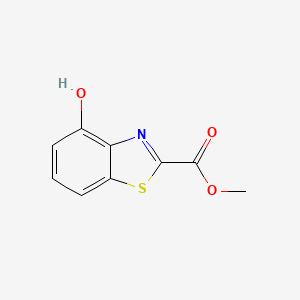
![2-(Methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1404314.png)
![2-[[(2,3,5-Trifluorophenyl)methyl]amino]ethanol](/img/structure/B1404315.png)
